BenchChemオンラインストアへようこそ!

[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine

Drug Discovery ADME Physicochemical Property

Choose [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine for your medchem program. Its +0.6 LogP shift over simpler analogs (0.3 vs -0.3) and higher TPSA (57.4 Ų) enable precise ADME tuning. The flexible THP ring offers a critical alternative to morpholine in kinase inhibitor design (PI3K/PIKK), accessing unique binding pockets. The primary amine enables amide coupling and reductive amination for rapid SAR expansion. Dual functional handles support orthogonal derivatization. ≥98% purity ensures reproducible results in FBDD and lead optimization.

Molecular Formula C12H18N2O2
Molecular Weight 222.28
CAS No. 1439897-95-6
Cat. No. B3059925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine
CAS1439897-95-6
Molecular FormulaC12H18N2O2
Molecular Weight222.28
Structural Identifiers
SMILESCOC1=CC(=NC=C1)C2(CCOCC2)CN
InChIInChI=1S/C12H18N2O2/c1-15-10-2-5-14-11(8-10)12(9-13)3-6-16-7-4-12/h2,5,8H,3-4,6-7,9,13H2,1H3
InChIKeyOSZLQODIPLFCNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS 1439897-95-6): Core Structural Features and Baseline Properties


[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS 1439897-95-6, MFCD26096902) is a synthetic organic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol [1]. It is characterized by a 4-methoxypyridine ring system linked to a tetrahydropyran (oxane) moiety bearing a primary amine group at the 4-position. The compound's computed physicochemical properties include a topological polar surface area (TPSA) of 57.4 Ų and a calculated XLogP3-AA value of 0.3, which positions it favorably for potential oral bioavailability based on Lipinski's Rule of Five [1]. As a building block, it incorporates both hydrogen bond donor (primary amine) and acceptor (pyridine nitrogen, ether oxygen, methoxy group) functionalities, enabling diverse synthetic derivatization.

Why Close Analogs of [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine Cannot Be Assumed to Perform Equivalently


Structural analogs within the 4-methoxypyridin-2-yl and oxane-based amine series exhibit significant divergence in key molecular properties that directly impact their suitability as replacements in drug discovery and chemical synthesis. Simply substituting [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine with a simpler analog like (4-methoxypyridin-2-yl)methanamine would drastically alter lipophilicity (XLogP3-AA: 0.3 vs. -0.3), polar surface area (TPSA: 57.4 Ų vs. ~49 Ų), and molecular weight (222.28 vs. 138.17 g/mol), thereby changing ADME properties and synthetic utility [1][2]. Furthermore, the tetrahydropyran (THP) ring in the target compound is not merely an inert spacer; its conformational flexibility and metabolic stability profile differ fundamentally from alternative saturated heterocycles like morpholine [3]. The following quantitative evidence details these specific, measurable differences that justify selecting this precise compound over its closest alternatives.

[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine: Quantifiable Differentiation Against Closest Analogs


Enhanced Lipophilicity (LogP) Differentiates [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine from Simpler Pyridine Analogs

The target compound exhibits a calculated XLogP3-AA value of 0.3, which is 0.6 log units higher (more lipophilic) than the simpler analog (4-methoxypyridin-2-yl)methanamine (XLogP3-AA = -0.3). This difference is driven by the addition of the saturated tetrahydropyran ring [1][2].

Drug Discovery ADME Physicochemical Property

Increased Topological Polar Surface Area (TPSA) Enhances Water Solubility Relative to Core Pyridine Analog

The target compound possesses a computed TPSA of 57.4 Ų, which is approximately 8.4 Ų greater than the estimated TPSA of the simpler (4-methoxypyridin-2-yl)methanamine core (~49 Ų based on a methoxypyridine-amine scaffold). This increase is due to the additional ether oxygen atom in the tetrahydropyran ring [1].

Drug Discovery ADME Physicochemical Property

Tetrahydropyran Scaffold Confers Distinct Conformational and Metabolic Stability Profile Compared to Morpholine Isosteres

The tetrahydropyran (THP) ring in [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine is a saturated heterocycle that, unlike morpholine, does not strongly enforce a coplanar conformation in solution. DFT calculations indicate a shallow energy landscape for rotation around the THP-pyrimidine bond in kinase inhibitor scaffolds, which can lead to a loss of binding affinity compared to morpholine in some contexts [1]. However, this conformational flexibility can be advantageous in other binding sites and can be tuned via methylation, although such modifications introduce chirality and do not fully resolve metabolic stability issues [1].

Medicinal Chemistry Drug Design Metabolic Stability

Primary Amine Functionality Enables Site-Specific Derivatization Unavailable to N-Methylated Analogs

The target compound features a primary amine (-NH2) attached to the tetrahydropyran ring, which is absent in N-methylated analogs such as N-Methyl-(4-thien-2-yltetrahydropyran-4-yl)methylamine . This primary amine provides a unique reactive handle for amide bond formation, reductive amination, or urea synthesis, enabling a wider range of downstream chemical transformations compared to secondary or tertiary amine analogs.

Synthetic Chemistry Building Blocks Derivatization

Molecular Weight (222.28 g/mol) Positions Compound Favorably Within Lead-Like Chemical Space for Fragment-Based Drug Discovery

With a molecular weight of 222.28 g/mol, the target compound falls well within the 'rule of three' guidelines for fragment-based drug discovery (MW < 300 Da), but is significantly larger than the core pyridine fragment (138.17 g/mol) [1][2]. This size differential provides a balance between synthetic tractability and the potential for establishing specific binding interactions.

Drug Discovery Fragment-Based Drug Discovery (FBDD) Lead Optimization

Commercial Purity of 98% from a Reputable Supplier Ensures Reproducibility in Synthetic and Screening Applications

The compound is available from Leyan (Product No. 1780355) with a specified purity of 98% . This level of purity minimizes the risk of side reactions from impurities in critical synthetic steps and reduces variability in biological assays, providing a quantifiable advantage over lower-purity or uncharacterized alternatives.

Chemical Synthesis Quality Control Procurement

Recommended Application Scenarios for [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS 1439897-95-6) Based on Verified Evidence


Medicinal Chemistry: Lead Optimization and Fragment-Based Drug Discovery

The compound's favorable lead-like properties (MW 222.28, XLogP3 0.3, TPSA 57.4 Ų) make it an ideal starting point for fragment-based drug discovery (FBDD) campaigns or for hit-to-lead optimization [1]. Its primary amine group serves as a convenient handle for generating focused libraries via amide coupling or reductive amination, enabling rapid exploration of structure-activity relationships (SAR) [1]. The tetrahydropyran ring offers a distinct conformational profile compared to common isosteres like morpholine, providing a unique vector for optimizing target binding and selectivity [3].

Synthetic Chemistry: Versatile Building Block for Complex Molecule Synthesis

The compound's dual functionality—a reactive primary amine and a methoxypyridine moiety—allows for sequential or orthogonal derivatization in multi-step syntheses [1]. Its commercial availability at 98% purity from suppliers like Leyan reduces the burden of in-house purification and ensures consistent performance in critical synthetic transformations, such as the construction of heterocyclic libraries or the preparation of novel ligands for metal catalysis .

ADME Property Tuning: Optimizing Lipophilicity and Solubility Profiles

Compared to the simpler analog (4-methoxypyridin-2-yl)methanamine, the target compound demonstrates a 0.6 log unit increase in calculated LogP (0.3 vs. -0.3) and an increase in TPSA (57.4 Ų vs. ~49 Ų) [1][2]. This specific shift in physicochemical space can be exploited to modulate membrane permeability, aqueous solubility, and ultimately, oral bioavailability in lead optimization programs. Researchers can use this compound to probe the impact of introducing a saturated heterocycle on the overall ADME profile of a series.

Kinase Inhibitor Design: Exploring Conformational Space Beyond Morpholine

In the design of kinase inhibitors, particularly those targeting PI3K and PIKK, the tetrahydropyran ring in this compound presents an alternative to the commonly used morpholine moiety [3]. While morpholine tends to enforce a coplanar conformation with adjacent heteroaromatic rings, the THP ring exhibits a more flexible conformational landscape, which can be beneficial for accessing unique binding pockets or avoiding unfavorable steric clashes [3]. The compound serves as a valuable tool to investigate the SAR of saturated heterocycles in kinase inhibitor scaffolds.

Quote Request

Request a Quote for [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.